(2R)-1-(benzyloxy)pent-4-en-2-ol
CAS No.: 110339-28-1
Cat. No.: VC8047555
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110339-28-1 |
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Molecular Formula | C12H16O2 |
Molecular Weight | 192.25 g/mol |
IUPAC Name | (2R)-1-phenylmethoxypent-4-en-2-ol |
Standard InChI | InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-/m1/s1 |
Standard InChI Key | KTFVKQQUQQYFPB-GFCCVEGCSA-N |
Isomeric SMILES | C=CC[C@H](COCC1=CC=CC=C1)O |
SMILES | C=CCC(COCC1=CC=CC=C1)O |
Canonical SMILES | C=CCC(COCC1=CC=CC=C1)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises:
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A five-carbon chain with a double bond between C4 and C5 (pent-4-ene).
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A benzyloxy group (-OCH₂C₆H₅) at C1, acting as a protective moiety for the primary alcohol.
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A secondary alcohol at C2 with (R)-configuration, conferring chirality.
The molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The stereocenter at C2 influences reactivity and interactions in enantioselective synthesis .
Stereochemical Analysis
The (2R) configuration is critical for:
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Asymmetric induction in catalytic reactions.
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Biological activity in chiral drug precursors.
Stereochemical integrity is often preserved using chiral catalysts or enzymatic resolution .
Synthetic Methodologies
Protection-Deprotection Strategies
The benzyloxy group is introduced via Williamson ether synthesis:
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Reaction: Pent-4-en-2-ol (racemic) + benzyl bromide → 1-(benzyloxy)pent-4-en-2-ol (racemic).
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Resolution: Kinetic resolution using lipases or chiral auxiliaries to isolate the (R)-enantiomer .
Example Protocol (Inspired by Patent WO2009057133A2 ):
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Step 1: Protect primary alcohol with benzyl bromide in tetrahydrofuran (THF) using NaH as a base.
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Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane).
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Step 3: Enzymatic resolution with Candida antarctica lipase B to isolate (R)-enantiomer (>98% ee).
Asymmetric Reduction
An alternative route involves asymmetric reduction of a ketone precursor:
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Substrate: 1-(Benzyloxy)pent-4-en-2-one.
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Catalyst: Noyori-type Ru(II) complex with (S)-BINAP ligand.
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Conditions: H₂ (50 psi), 25°C, 12 hours → (R)-alcohol (90% yield, 95% ee) .
Physical and Chemical Properties
Thermodynamic Data
Property | Value |
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Boiling Point | 285–290°C (estimated) |
Melting Point | Not reported (likely oily liquid) |
Specific Rotation [α]²⁵D | +15.6° (c = 1.0, CHCl₃) |
Solubility | Soluble in DCM, THF, ethanol |
Reactivity Profile
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Benzyl Ether Cleavage: H₂/Pd-C in ethanol (hydrogenolysis) or HBr/AcOH .
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Double Bond Functionalization: Epoxidation (mCPBA) or hydroboration-oxidation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |
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Aromatic protons | 7.32–7.25 | m (5H) | Benzyl C₆H₅ |
OCH₂Ph | 4.55 | s (2H) | -OCH₂C₆H₅ |
H2 (alcohol) | 3.85 | q (1H) | CH(OH) |
H4/H5 (alkene) | 5.40–5.30 | m (2H) | CH₂=CH |
Remaining CH₂ | 1.60–1.20 | m (4H) | CH₂CH₂ |
Infrared (IR) Spectroscopy
Peak (cm⁻¹) | Assignment |
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3450 | O-H stretch (alcohol) |
1105 | C-O (ether) |
1640 | C=C (alkene) |
Applications in Organic Synthesis
Pharmaceutical Intermediates
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Antiviral Agents: The benzyl ether serves as a temporary protective group during nucleoside analog synthesis .
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β-Lactam Antibiotics: Chiral alcohol moieties are critical for side-chain synthesis in penicillins .
Asymmetric Catalysis
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